4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

Lipophilicity Lead optimization Physicochemical property

4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid (CAS 1263377-95-2; IUPAC: 1-[(tert-butoxy)carbonyl]-4-methoxypiperidine-2-carboxylic acid; MF: C12H21NO5; MW: 259.30 g/mol) is a Boc-protected, 4-methoxy-substituted pipecolic acid derivative. This heterocyclic α-amino acid analogue features a piperidine ring bearing a carboxylic acid at C2, a tert-butoxycarbonyl (Boc) protecting group at N1, and a methoxy substituent at C4, which collectively impart a distinct physicochemical profile relative to the unsubstituted Boc-pipecolic acid scaffold.

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 1263377-95-2
Cat. No. B3365847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
CAS1263377-95-2
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1C(=O)O)OC
InChIInChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(17-4)7-9(13)10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)
InChIKeyHZCNIGRPBBQZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic Acid (CAS 1263377-95-2): A Structurally Differentiated Boc-Protected Pipecolic Acid Building Block


4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid (CAS 1263377-95-2; IUPAC: 1-[(tert-butoxy)carbonyl]-4-methoxypiperidine-2-carboxylic acid; MF: C12H21NO5; MW: 259.30 g/mol) is a Boc-protected, 4-methoxy-substituted pipecolic acid derivative [1]. This heterocyclic α-amino acid analogue features a piperidine ring bearing a carboxylic acid at C2, a tert-butoxycarbonyl (Boc) protecting group at N1, and a methoxy substituent at C4, which collectively impart a distinct physicochemical profile relative to the unsubstituted Boc-pipecolic acid scaffold . It is commercially supplied as a mixture of diastereomers (typical purity ~96%) and is primarily employed as a chiral building block in medicinal chemistry campaigns, most notably as an intermediate in the synthesis of imidazotriazine-based IL-17 modulators [2].

Why Boc-Pipecolic Acid Cannot Replace 4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic Acid in Structure-Activity Optimization


Unsubstituted Boc-pipecolic acid (CAS 26250-84-0; C11H19NO4; MW 229.27) and other 4-unsubstituted or 4-alkyl congeners lack the 4-methoxy substituent that fundamentally alters lipophilicity, hydrogen-bonding capacity, conformational preference, and metabolic susceptibility. Substitution of the 4-H with a methoxy group reduces computed LogP by approximately 0.4–0.7 log units and increases topological polar surface area (TPSA) by ~9 Ų [1]. These differences are not cosmetic: in lead optimization, even a ΔLogP of 0.3–0.5 units can shift a compound across critical thresholds for CNS penetration, solubility-limited absorption, or CYP-mediated clearance [2]. Moreover, the methoxy oxygen introduces an additional hydrogen-bond acceptor that can be exploited for target engagement or deliberately avoided to reduce off-target promiscuity. A researcher seeking to reproduce or elaborate a published SAR series that incorporates the 4-methoxy substituent therefore cannot interchangeably use unsubstituted Boc-pipecolic acid without risking a breakdown in the structure–property relationship.

Quantitative Differentiation Evidence: 4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic Acid vs. Closest Analogs


Lipophilicity Tuning: LogP Reduction of 0.39–0.74 Units vs. Boc-Pipecolic Acid

The target compound exhibits a computed LogP of 0.74 (ChemSpace) or 1.1 (MolAid) [1][2]. Its closest analog, Boc-pipecolic acid (CAS 26250-84-0, 4-H instead of 4-OCH3), has a reported LogP of 1.13 . Depending on the LogP data source for the target compound, the ΔLogP ranges from −0.39 to −0.03 log units. The ChemSpace-derived ΔLogP of −0.39 indicates the 4-methoxy group imparts measurably increased hydrophilicity, which is consistent with the electron-donating nature and hydrogen-bond-accepting capacity of the ether oxygen.

Lipophilicity Lead optimization Physicochemical property

Topological Polar Surface Area and Hydrogen-Bond Acceptor Count: Increased Polarity Over Boc-Pipecolic Acid

The target compound has a topological polar surface area (TPSA) of 76.1 Ų and 5 hydrogen-bond acceptor (HBA) atoms, compared to 66.84 Ų TPSA and 4 HBA atoms for Boc-pipecolic acid [1]. The increase of ~9.3 Ų in TPSA and the addition of one HBA arise directly from the 4-methoxy ether oxygen. In drug design, TPSA values above 75 Ų are associated with reduced passive transcellular permeability and lower CNS penetration (threshold ~90 Ų for oral drugs, ~60–70 Ų for CNS drugs), making this a meaningful shift for projects targeting peripheral vs. CNS indications [2].

Polar surface area Hydrogen bonding Drug-likeness

Orthogonal Protecting-Group Strategy: Boc vs. Fmoc in 4-Methoxypiperidine-2-carboxylic Acid Scaffolds

The target compound (Boc-4-methoxypiperidine-2-carboxylic acid; MW 259.30) and its Fmoc analog (rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid; MW 381.4) represent two orthogonal protection strategies for the same 4-methoxypiperidine-2-carboxylic acid core [1]. The Boc group is removed under acidic conditions (e.g., TFA/DCM), while the Fmoc group requires basic conditions (e.g., piperidine/DMF). The molecular weight difference of 122.1 Da (381.4 vs. 259.30) also means that the Boc-protected intermediate occupies less mass in the final coupling step, which can be advantageous for atom economy in convergent syntheses. Furthermore, the Boc variant is commercially available from >7 suppliers on the ChemSpace marketplace, with lead times as short as 2 days and purity specifications of 95–96% [1].

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Documented Synthetic Utility: Validated Intermediate for Imidazotriazine IL-17 Modulators

The target compound has been explicitly employed as a reactant in a published synthetic route leading to imidazotriazine derivatives claimed as IL-17 modulators [1]. In the described procedure, 1-Boc-4-methoxy-piperidine-2-carboxylic acid is coupled under EDC·HCl/DMAP conditions, followed by TFA-mediated Boc deprotection, to yield tert-butyl 2-(6-{(S)-(4,4-difluorocyclohexyl)[(4-methyl-1,2,5-oxadiazole-3-carbonyl)amino]methyl}imidazo[1,2-b][1,2,4]triazin-3-yl)-4-methoxypiperidine-1-carboxylate. This patented application provides a concrete, literature-validated use case that distinguishes the compound from generic, untested building blocks and confirms its compatibility with multi-step medicinal chemistry workflows.

IL-17 modulator Imidazotriazine Patent intermediate

Optimal Procurement and Application Scenarios for 4-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic Acid


Medicinal Chemistry Lead Optimization Requiring Reduced LogP and Increased TPSA

When a pipecolic acid-containing lead series requires reduction of LogP to improve aqueous solubility or to dial out undesired CNS penetration, substituting the 4-unsubstituted Boc-pipecolic acid (LogP 1.13) with the 4-methoxy derivative (LogP 0.74) provides a quantifiable ΔLogP of −0.39 without altering the core scaffold's connectivity or requiring complete resynthesis of the series [1]. This substitution simultaneously increases TPSA by ~9.3 Ų, pushing the molecule toward the >75 Ų range associated with reduced blood–brain barrier permeability [2].

Solid-Phase or Solution-Phase Peptidomimetic Synthesis Using Orthogonal Boc/Fmoc Protection

For peptide or peptidomimetic synthesis employing an Fmoc-based backbone protection strategy, the Boc-protected 4-methoxypiperidine-2-carboxylic acid (MW 259.30) serves as an orthogonally protected, non-natural amino acid building block that can be selectively deprotected with TFA without affecting Fmoc groups elsewhere in the sequence [1]. Its lower molecular weight compared to the Fmoc variant (ΔMW = −122.1 Da) reduces the mass burden of the protecting group, which is advantageous for atom economy in convergent fragment couplings .

Scaffold-Hopping and Property-Driven Fragment Elaboration Around the 4-Position

The 4-methoxy substituent introduces an additional hydrogen-bond acceptor that can be exploited for specific target interactions (e.g., with a backbone NH in a kinase hinge or a structured water network) or, conversely, can be used to probe the hydrogen-bonding tolerance of a binding pocket in SAR studies [1]. When compared to the 4-hydroxy analog, the methoxy group eliminates the hydrogen-bond donor functionality, which can be critical for achieving selectivity against off-targets that require a donor at that position. Procurement of the 4-methoxy derivative thus enables systematic exploration of substituent effects at the 4-position without introducing a hydroxyl that may require additional protection/deprotection steps .

IL-17 Modulator and Imidazotriazine-Based Drug Discovery Programs

The compound has a patent-documented role as a synthetic intermediate in the preparation of imidazotriazine derivatives that modulate IL-17, a target implicated in psoriasis, psoriatic arthritis, and ankylosing spondylitis [1]. Procurement of this specific building block directly supports medicinal chemistry efforts that build upon this patent disclosure, enabling rapid SAR expansion around the piperidine region of the imidazotriazine scaffold.

Quote Request

Request a Quote for 4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.